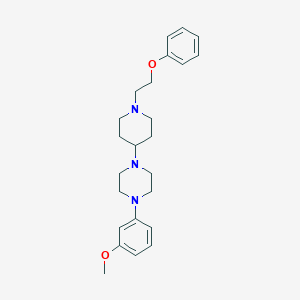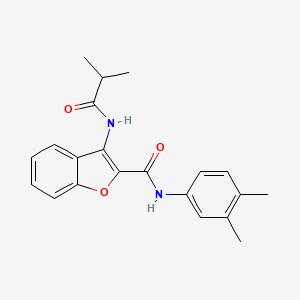
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising results in preclinical studies for various diseases.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a key role in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. The compound has also been found to regulate glucose and lipid metabolism, making it a potential therapeutic option for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide in lab experiments include its reproducibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to establish its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the scientific research application of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. One potential direction is the further investigation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another potential direction is the development of more efficient synthesis methods for this compound. Furthermore, the safety and efficacy of this compound in humans need to be established through clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-pyridinecarboxylic acid, which is then reacted with 2-methoxypyridine-3-amine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. The synthesis method has been reported in detail in the scientific literature and has been found to be reproducible.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit potential therapeutic applications in various diseases. In preclinical studies, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to exhibit potential in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. The scientific research application of this compound is still in the early stages, and further studies are required to establish its therapeutic potential in humans.
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-9(3-2-5-15-12)16-11(17)8-4-6-14-10(13)7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBYXWELMROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
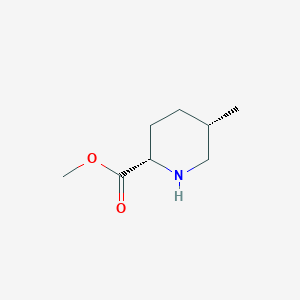
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)

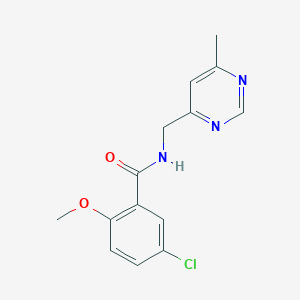
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)
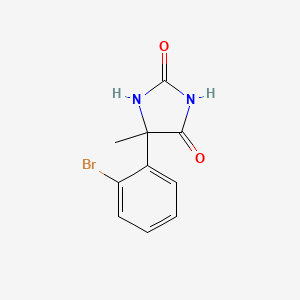
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
